5-Bromo-2-(1H-tetrazol-5-yl)pyridine
Overview
Description
5-Bromo-2-(1H-tetrazol-5-yl)pyridine:
Scientific Research Applications
Synthesis and Photophysical Properties
5-Bromo-2-(1H-tetrazol-5-yl)pyridine has been investigated as a building block for constructing complex molecular architectures due to its unique structural and electronic properties. Stagni et al. (2008) explored its role in tuning the color of iridium tetrazolate complexes. These complexes exhibited a wide range of redox and emission properties, making them potentially useful for applications in organic light-emitting devices and as markers for biological labeling (Stagni et al., 2008).
Coordination Chemistry
The compound has been utilized in coordination chemistry, forming complexes with various metals. Sheridan et al. (2013) reported the synthesis and characterization of metal complexes with this compound and its alkyl or alkyl halide pendant arms. These complexes were studied for their potential in creating materials with unique magnetic and electronic properties (Sheridan et al., 2013).
Molecular Structures and Interactions
The structural aspects of this compound derivatives have been a subject of interest. Rizk et al. (2005) focused on the hydrogen bonding and π-π interactions in crystalline structures of pyridyl-tetrazole regioisomers, which could influence the design of new materials with specified properties (Rizk et al., 2005).
Catalytic Applications
Its derivatives have found applications in catalysis. Jia et al. (2011) identified the effectiveness of 5-bromo-2-(1H-imidazol-2-yl)pyridine, a closely related compound, in promoting CuI-catalyzed hydroxylation of aryl bromides. This discovery opens the door for its potential use in organic synthesis and pharmaceutical manufacturing (Jia et al., 2011).
DNA Binding and Antioxidant Properties
The ability of copper complexes of pyridyl–tetrazole ligands, including those related to this compound, to bind with DNA and exhibit antioxidant properties has been explored. Reddy et al. (2016) showed that these complexes can bind avidly with calf thymus DNA and demonstrated significant antioxidant activity, suggesting potential for biomedical applications (Reddy et al., 2016).
Mechanism of Action
Mode of Action
The bromine atom could be involved in halogen bonding, while the tetrazole and pyridine rings could participate in pi stacking interactions and hydrogen bonding .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine could be influenced by various environmental factors. These might include the pH of the environment, the presence of other molecules, and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dibromopyridine.
Formation of Tetrazole Ring: The 2,5-dibromopyridine undergoes a nucleophilic substitution reaction with sodium azide (NaN3) to form the tetrazole ring at the 2-position.
Reaction Conditions: This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Properties
IUPAC Name |
5-bromo-2-(2H-tetrazol-5-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN5/c7-4-1-2-5(8-3-4)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDJSOHAVRCQPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634150 | |
Record name | 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380380-60-9 | |
Record name | 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380380-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(2H-tetrazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-(1H-tetrazol-5-yl)-pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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